molecular formula C8H9ClN4 B12905342 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-86-5

5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12905342
CAS No.: 89099-86-5
M. Wt: 196.64 g/mol
InChI Key: AZXBLFRUGLHZBK-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core. For instance, the reaction of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions can yield the desired imidazo[1,2-a]pyrimidine scaffold. Subsequent chlorination and dimethylation steps introduce the chlorine and dimethylamine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

89099-86-5

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

5-chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C8H9ClN4/c1-12(2)7-5-6(9)13-4-3-10-8(13)11-7/h3-5H,1-2H3

InChI Key

AZXBLFRUGLHZBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

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